molecular formula C12H12O3 B1277151 7-Hydroxy-4-isopropyl-chromen-2-one CAS No. 23251-28-7

7-Hydroxy-4-isopropyl-chromen-2-one

Cat. No.: B1277151
CAS No.: 23251-28-7
M. Wt: 204.22 g/mol
InChI Key: ZPZNGNXYGLIIKR-UHFFFAOYSA-N
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Description

7-Hydroxy-4-isopropyl-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by a benzene ring fused to an α-pyrone ring, forming a 1,2-benzopyranone structure

Scientific Research Applications

7-Hydroxy-4-isopropyl-chromen-2-one has several applications in scientific research:

Future Directions

The future directions for the research and application of 7-Hydroxy-4-isopropyl-chromen-2-one are promising. The compound has good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored, providing a reference for future industrialized production of coumarins .

Biochemical Analysis

Biochemical Properties

7-Hydroxy-4-isopropyl-chromen-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antibacterial properties . Additionally, it interacts with cytochrome P450 enzymes, affecting the metabolism of other compounds within the body . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . It influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell division and survival . Furthermore, this compound affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as DNA gyrase, through hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition . This compound also acts as an antioxidant by scavenging free radicals and reducing oxidative stress within cells . Additionally, it modulates gene expression by interacting with transcription factors and altering chromatin structure, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and altered metabolic pathways . These changes highlight the importance of considering temporal effects when studying the biological activities of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this threshold can lead to adverse effects. These findings underscore the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the body . The compound also influences the metabolism of other drugs by inhibiting or inducing cytochrome P450 enzymes, thereby altering their pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed through the gastrointestinal tract and transported to different tissues via the bloodstream . Within cells, it can bind to intracellular proteins, such as albumin, which facilitates its distribution and accumulation in specific tissues . The localization of this compound within tissues can influence its biological activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also accumulate in the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin . The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-isopropyl-chromen-2-one can be achieved through the Pechmann condensation reaction. This method involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can be condensed with ethyl acetoacetate under acidic conditions to form the desired coumarin derivative. The reaction typically requires a strong acid catalyst such as sulfuric acid or trifluoroacetic acid and is carried out at elevated temperatures (around 100°C) under an inert atmosphere .

Industrial Production Methods

For industrial production, the Pechmann condensation method can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency and sustainability of the process. Additionally, solvent-free conditions or the use of green solvents can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-isopropyl-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromenone structure can be reduced to form a dihydro derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methyl-chromen-2-one: Known for its use as a choleretic drug.

    7-Hydroxy-4-phenyl-chromen-2-one: Studied for its anticancer properties.

    7-Hydroxy-4-propyl-chromen-2-one: Investigated for its antimicrobial activity.

Uniqueness

7-Hydroxy-4-isopropyl-chromen-2-one stands out due to its unique isopropyl substitution at the 4th position, which enhances its lipophilicity and potentially its biological activity. This structural feature may contribute to improved membrane permeability and interaction with hydrophobic targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

7-hydroxy-4-propan-2-ylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7(2)10-6-12(14)15-11-5-8(13)3-4-9(10)11/h3-7,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZNGNXYGLIIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420642
Record name 7-Hydroxy-4-isopropyl-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23251-28-7
Record name 7-Hydroxy-4-isopropyl-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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